

Ethyl 2-bromopropionate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromopropionate*

Cat. No.: *B041157*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-bromopropionate**

Introduction

Ethyl 2-bromopropionate (CAS Number: 535-11-5) is an organic compound classified as a halogenated carboxylic acid derivative, specifically an alpha-bromo ester.^[1] Its structure incorporates an ethyl ester functional group and a bromine atom at the alpha-carbon position relative to the carbonyl group.^{[1][2]} This combination of functional groups makes it a versatile and reactive intermediate in organic synthesis.^[2] It typically appears as a colorless to pale yellow liquid with a characteristic fruity or pungent odor.^{[1][2][3]} **Ethyl 2-bromopropionate** is a key building block in the synthesis of a variety of more complex molecules, finding significant application in the pharmaceutical, agrochemical, and specialty polymer industries.^{[1][4]}

Physicochemical Properties

The key physical and chemical properties of **Ethyl 2-bromopropionate** are summarized in the table below for easy reference. This data is critical for designing experiments, understanding its behavior in reactions, and for safe handling and storage.

Property	Value	Source(s)
CAS Number	535-11-5	[2] [5] [6]
Molecular Formula	C ₅ H ₉ BrO ₂	[2] [5] [6]
Molecular Weight	181.03 g/mol	[3] [5]
Appearance	Colorless to light yellow clear liquid	[1] [2] [7]
Boiling Point	156-160 °C (at 1013 hPa)	[4] [8]
Density	1.394 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.446	[4]
Flash Point	51 °C (123.8 °F) - closed cup	[8]
Solubility	Soluble in organic solvents like ethanol and ether; sparingly soluble or immiscible in water.	[1] [2]
Storage Temperature	Below +30°C	[1] [4]

Experimental Protocols: Synthesis

Ethyl 2-bromopropionate is produced synthetically and is not known to occur naturally.[\[1\]](#) The primary methods for its synthesis involve the bromination of propionic acid or its derivatives, followed by esterification.

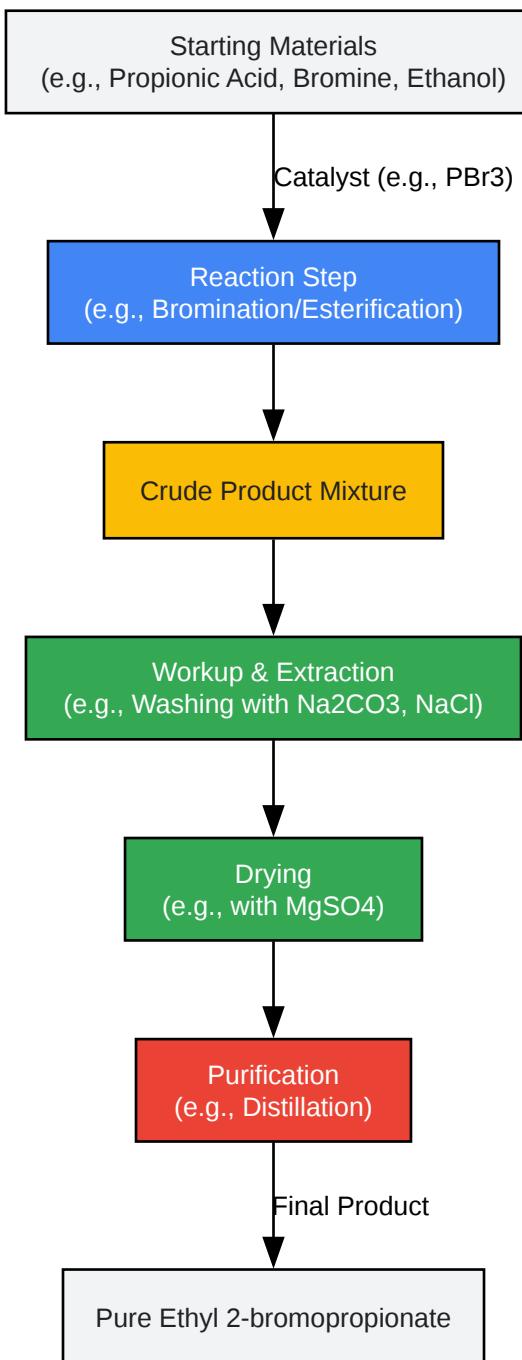
Method 1: Esterification of 2-Bromopropionic Acid

This method involves the direct esterification of 2-bromopropionic acid with ethanol, typically under acidic catalysis.

Experimental Procedure: A general laboratory-scale procedure is as follows:

- To a solution of 2-bromopropionic acid (25 g) in ethanol (200 mL), add a solution of 1 M HCl in diethyl ether (5 mL) as a catalyst.[\[4\]](#)[\[9\]](#)
- Heat the reaction mixture to reflux and maintain it overnight.[\[4\]](#)[\[9\]](#)

- After the reaction is complete, remove the solvent and excess ethanol using a rotary evaporator.[4][9]
- The resulting yellow, oily product is crude **ethyl 2-bromopropionate**.[4][9] The reported yield for this specific protocol is approximately 75%.[4][9]
- Further purification can be achieved by washing the crude product with saturated aqueous sodium carbonate, 50% aqueous calcium chloride, and saturated aqueous sodium chloride. [9]
- Dry the washed ester over magnesium sulfate ($MgSO_4$) or calcium carbonate ($CaCO_3$) and distill to obtain the purified product.[9]


Method 2: Hell–Volhard–Zelinsky (HVZ) Reaction

A common industrial method for preparing α -bromo acids and their derivatives is the Hell–Volhard–Zelinsky (HVZ) reaction.[1] This reaction involves the direct bromination of a carboxylic acid at the alpha-carbon.

General Workflow:

- Propionic acid is treated with bromine (Br_2) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr_3).[1][10] This forms the intermediate 2-bromopropionyl bromide.
- The intermediate is then reacted with ethanol (esterification) to yield the final product, **ethyl 2-bromopropionate**.[10][11]
- The crude product is purified, commonly via distillation under reduced pressure, to remove byproducts and unreacted starting materials.[1]

The diagram below illustrates a generalized workflow for the synthesis and purification of **Ethyl 2-bromopropionate**.

[Click to download full resolution via product page](#)

Generalized workflow for **Ethyl 2-bromopropionate** synthesis.

Applications in Research and Drug Development

Ethyl 2-bromopropionate serves as a crucial intermediate in organic synthesis due to its reactivity.^[2] The presence of the bromine atom makes the alpha-carbon susceptible to

nucleophilic substitution, enabling the introduction of various functional groups and the formation of carbon-carbon bonds.

Its primary applications include:

- **Pharmaceutical Synthesis:** It is an important building block in the preparation of pharmaceuticals.[1][4] For example, it is used in the synthesis of chiral intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
- **Agrochemical Manufacturing:** The compound is utilized as an alkylating agent in the production of various agrochemicals.[1][2]
- **Organic Intermediates:** It is widely used in the synthesis of other organic compounds and dyestuffs.[4][9] For instance, it can be used to incorporate novel side-chains into established drug nuclei, such as in the development of nonsteroidal estrogen antagonists.[12]

Safety and Handling

Ethyl 2-bromopropionate is a hazardous chemical that requires careful handling in a controlled laboratory environment.

- **Hazards:** It is a flammable liquid and vapor.[3] The compound is corrosive and can cause severe skin burns and eye damage.[3][13] It is harmful if swallowed or inhaled, causing irritation to the respiratory system.[1][3][14] It is also a lachrymator, meaning it irritates the eyes and induces tearing.[3]
- **Personal Protective Equipment (PPE):** When handling this substance, appropriate PPE, including tightly fitting safety goggles, a face shield, and chemical-resistant gloves, must be worn.[13][14] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]
- **Storage and Handling:** Store in a cool, dry, and well-ventilated place away from sources of ignition.[13][14] Keep containers tightly closed and reseal them carefully after opening to prevent leakage.[13][14] Measures should be taken to prevent the buildup of electrostatic charge.[13]

- First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[13][14] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician immediately; do not induce vomiting.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]
- 7. Ethyl 2-Bromopropionate | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Ethyl 2-bromopropionate for synthesis 535-11-5 [sigmaaldrich.com]
- 9. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]
- 10. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]
- 11. CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 2-bromopropionate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041157#ethyl-2-bromopropionate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com